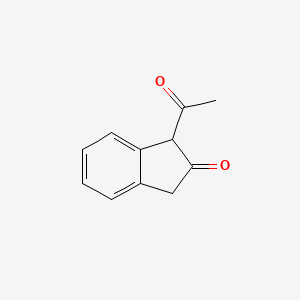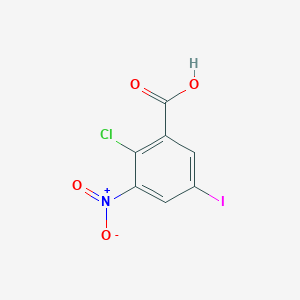
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylpyridinyl group attached to the urea moiety
准备方法
The synthesis of 1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with 6-methyl-2-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloroethyl isocyanate+6-Methyl-2-aminopyridine→this compound
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
化学反应分析
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the chloroethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the urea moiety or the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols. This leads to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The pyridine ring may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea can be compared with other urea derivatives and pyridine-containing compounds. Similar compounds include:
1-(2-Chloroethyl)-3-(2-pyridyl)urea: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, leading to variations in chemical properties.
1-(2-Chloroethyl)-3-(6-chloropyridin-2-yl)urea: Contains a chlorine atom on the pyridine ring, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
93701-52-1 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(6-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-7-3-2-4-8(12-7)13-9(14)11-6-5-10/h2-4H,5-6H2,1H3,(H2,11,12,13,14) |
InChI 键 |
GBKBUBFFAJQPNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)










